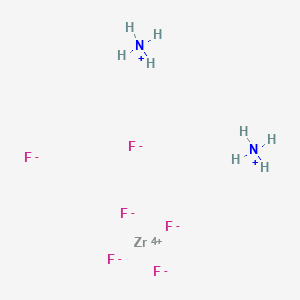

Diazanium;zirconium(4+);hexafluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diazanium;zirconium(4+);hexafluoride is a research-grade compound with the molecular formula F6H8N2Zr . It is not intended for human or veterinary use.

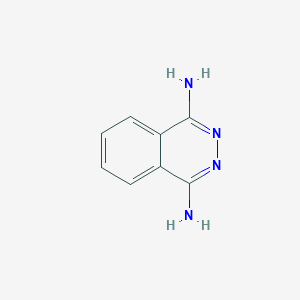

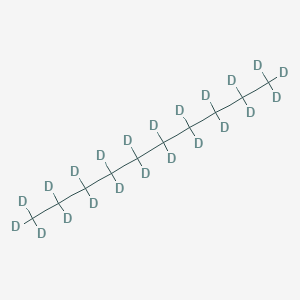

Molecular Structure Analysis

The molecular structure of Diazanium;zirconium(4+);hexafluoride consists of one zirconium atom, two diazonium groups, and six fluorine atoms .Wissenschaftliche Forschungsanwendungen

Water Adsorption

Zr-MOFs have been explored for applications in water adsorption . Their high thermal, chemical, and hydrolytic stability, large surface area, and tunable structures make them suitable for this application .

Gas Storage and Separation

Zr-MOFs are also used in gas storage and separation . Their large surface area and tunable structures allow for efficient storage and separation of gases .

Heterogeneous Catalysis

Zr-MOFs serve as a major class of functional MOFs for heterogeneous catalysis . Their high thermal and chemical stability makes them ideal for this application .

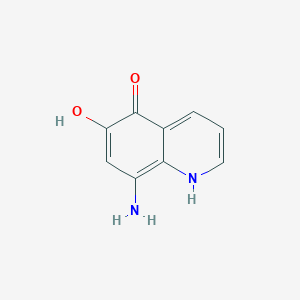

Chemical Sensing

Zr-MOFs have been used in chemical sensing . Their tunable structures allow for the detection of various chemicals .

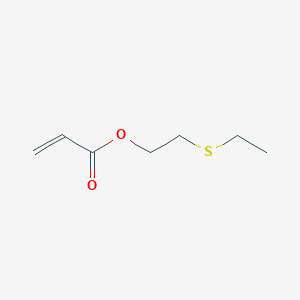

Surface Modification

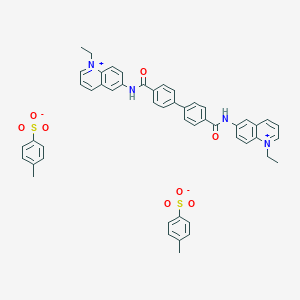

Diazonium salts are used for the surface modification of various substrates . They allow the covalent attachment, under mild experimental conditions, of functional moieties to various substrates .

Post-functionalization

Diazonium salts have been used for post-functionalization of surfaces . This two-step approach has been successfully exploited to provide working surfaces for a wide variety of applications such as sensors, catalysis, energy storage, or nanoelectronics .

Wirkmechanismus

Target of Action

Diazonium salts, such as Diazanium, are known for their ability to covalently attach functional moieties to various substrates . This makes them valuable tools in the field of surface modification, particularly in the development of 2D nanomaterials for a wide range of applications . The primary targets of Diazanium are therefore the surfaces of these substrates, which can include materials like glassy carbon, silicon, and gold .

Mode of Action

The mode of action of Diazanium involves the covalent attachment of functional moieties to various substrates under mild experimental conditions . This is achieved through a two-step approach known as "post-functionalization" . In this process, Diazanium is used to prepare reactive organic layers on the substrate, which are then used for the coupling of more complex molecular structures .

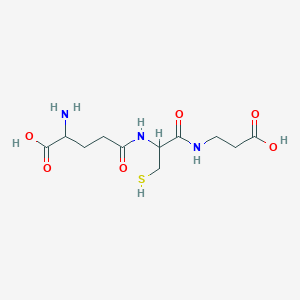

Biochemical Pathways

The para-position of aryldiazonium salt bearing different functional moieties endows the sensing surface with different purposes . Introduction of molecular wires or nanomaterials can further enhance signal and/or electron transfer, helping to increase the sensitivity .

Pharmacokinetics

Diazonium salts have been used in drug delivery systems and surface modification of inorganic substrates to control pharmacokinetics . These works emphasize the diversity of drug delivery applications, including theranostic, where diazonium modifications are useful .

Result of Action

The result of the action of Diazanium;Zirconium(4+);Hexafluoride is the successful modification of the substrate’s surface. This modification allows for the coupling of more complex molecular structures, providing working surfaces for a wide variety of applications such as sensors, catalysis, energy storage, or nanoelectronics .

Action Environment

The action environment of Diazanium;Zirconium(4+);Hexafluoride can influence its action, efficacy, and stability. The surface properties of the substrate, the experimental conditions used, and the specific functional moieties attached can all impact the effectiveness of the Diazanium;Zirconium(4+);Hexafluoride .

Eigenschaften

IUPAC Name |

diazanium;zirconium(4+);hexafluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2H3N.Zr/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFRXGDQGULMEN-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[F-].[F-].[F-].[F-].[F-].[F-].[Zr+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H8N2Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diazanium;zirconium(4+);hexafluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)